2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperidine moiety, and the attachment of the trifluoromethyl-substituted pyridine. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Trifluoromethyl-Substituted Pyridine: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethyl-substituted pyridine boronic acid and a suitable halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the thiazole and piperidine rings contribute to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
2- [3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: A compound with similar trifluoromethyl and pyridine moieties.
Lansoprazole Sulfide: Contains a trifluoromethyl-substituted pyridine and a benzimidazole ring.
Uniqueness
2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is unique due to its combination of a thiazole ring with a piperidine and a trifluoromethyl-substituted pyridine
Properties
IUPAC Name |
2-methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3OS/c1-12-22-14(11-25-12)9-23-7-3-4-13(8-23)10-24-16-15(17(18,19)20)5-2-6-21-16/h2,5-6,11,13H,3-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIRLMXTELFSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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